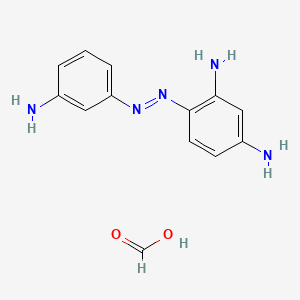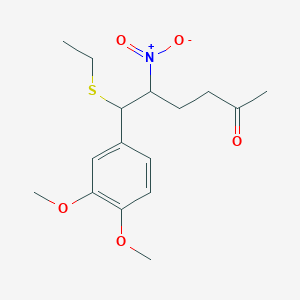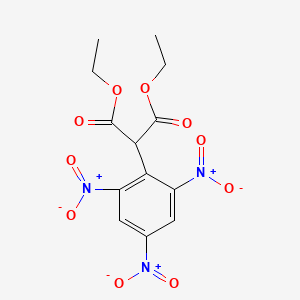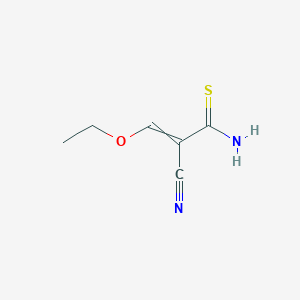methylidene}cyclohexa-2,4-dien-1-one CAS No. 63329-82-8](/img/structure/B14495073.png)
6-{[(3-Hydroxypropyl)amino](phenyl)methylidene}cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{(3-Hydroxypropyl)aminomethylidene}cyclohexa-2,4-dien-1-one is a chemical compound with a complex structure that includes a cyclohexa-2,4-dien-1-one core substituted with a hydroxypropylamino group and a phenylmethylidene group
Vorbereitungsmethoden
The synthesis of 6-{(3-Hydroxypropyl)aminomethylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of a cyclohexa-2,4-dien-1-one derivative with a hydroxypropylamine and a phenylmethylidene precursor under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
6-{(3-Hydroxypropyl)aminomethylidene}cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: Condensation reactions can occur with aldehydes or ketones, forming larger molecules with new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-{(3-Hydroxypropyl)aminomethylidene}cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-{(3-Hydroxypropyl)aminomethylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
6-{(3-Hydroxypropyl)aminomethylidene}cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
6-[(hydroxyamino)-phenyl-methylidene]-3-methoxy-cyclohexa-2,4-dien-1-one: This compound has a similar core structure but with different substituents, leading to variations in its chemical properties and applications.
6-[[[4-[(6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]phenyl]amino]methylidene]cyclohexa-2,4-dien-1-one:
The uniqueness of 6-{(3-Hydroxypropyl)aminomethylidene}cyclohexa-2,4-dien-1-one lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
63329-82-8 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-[N-(3-hydroxypropyl)-C-phenylcarbonimidoyl]phenol |
InChI |
InChI=1S/C16H17NO2/c18-12-6-11-17-16(13-7-2-1-3-8-13)14-9-4-5-10-15(14)19/h1-5,7-10,18-19H,6,11-12H2 |
InChI-Schlüssel |
FVEFEXNMGBFKIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NCCCO)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


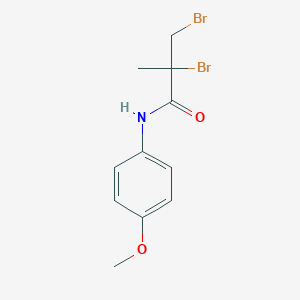
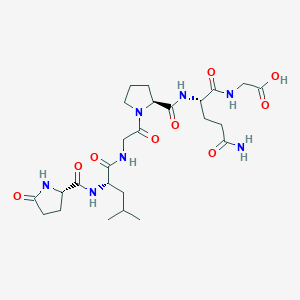
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)
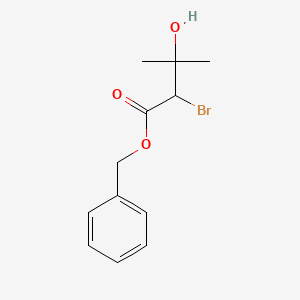
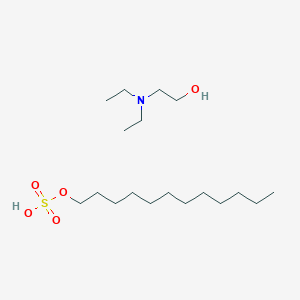
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)


